CYP11B2 (Aldosterone Synthase) Inhibition: A Defined Nanomolar IC50 Profile
5-(2,4-Dimethoxyphenyl)oxazolidin-2-one demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM, as measured in hamster V79 MZh cells expressing the human enzyme [1]. In contrast, it exhibits a 2.3-fold lower IC50 (10.3 nM) against the closely related isoform CYP11B1 (11β-hydroxylase) in the same cellular assay [2]. This is a critical differentiation from selective CYP11B2 inhibitors like osilodrostat, which shows a >10-fold selectivity for CYP11B2 over CYP11B1 (CYP11B2 IC50 ~2.5 nM; CYP11B1 IC50 ~34 nM) [3]. The data establish this compound as a dual CYP11B1/CYP11B2 inhibitor with a modest preference for CYP11B1, a profile distinct from both highly selective CYP11B2 inhibitors and non-selective steroidogenesis inhibitors.
| Evidence Dimension | Inhibition of human CYP11B2 and CYP11B1 (IC50) |
|---|---|
| Target Compound Data | CYP11B2: 24 nM; CYP11B1: 10.3 nM |
| Comparator Or Baseline | Osilodrostat (selective CYP11B2 inhibitor): CYP11B2 IC50 = ~2.5 nM; CYP11B1 IC50 = ~34 nM |
| Quantified Difference | Target compound shows a 2.3-fold preference for CYP11B1 over CYP11B2; Osilodrostat shows a >10-fold preference for CYP11B2. |
| Conditions | Inhibition of human CYP11B2 and CYP11B1 expressed in hamster V79 MZh cells using deoxycorticosterone substrate. |
Why This Matters
For researchers studying the renin-angiotensin-aldosterone system (RAAS), this compound provides a unique chemical tool with a balanced dual-inhibition profile, which may offer different efficacy and side-effect characteristics compared to highly selective agents, particularly in models of hypertension and heart failure.
- [1] BindingDB. (n.d.). BDBM50395455 (CHEMBL2163639) - CYP11B2 Inhibition Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395455&google=BDBM50395455 View Source
- [2] BindingDB. (n.d.). BDBM50395455 (CHEMBL2163639) - CYP11B1 Inhibition Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395455&google=BDBM50395455 View Source
- [3] Yin, L., Hu, Q., & Hartmann, R. W. (2013). Discovery of potent and selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis. Journal of Medicinal Chemistry, 56(15), 6131-6147. View Source
